molecular formula C11H23Cl3N4 B6266247 N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride CAS No. 1803604-06-9

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride

Cat. No.: B6266247
CAS No.: 1803604-06-9
M. Wt: 317.7
InChI Key:
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Description

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is a chemical compound with a molecular weight of 317.69 g/mol It is characterized by the presence of an imidazole ring, a piperidine ring, and an amine group

Mechanism of Action

Target of Action

The compound N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of targets, including histamine receptors, purine receptors, and various enzymes . .

Mode of Action

The mode of action of imidazole derivatives can vary depending on the specific compound and its target. Generally, these compounds can act as agonists or antagonists at their target sites, modulating the activity of these targets

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of targets . For example, they can modulate the activity of enzymes involved in various metabolic pathways, influence signal transduction pathways by acting on receptors, and even interact with DNA

Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The result of a drug’s action can be observed at the molecular and cellular levels. Imidazole derivatives can have a variety of effects, such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is unique due to its combination of an imidazole ring, a piperidine ring, and an amine group, which confer distinct chemical and biological properties. The trihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

1803604-06-9

Molecular Formula

C11H23Cl3N4

Molecular Weight

317.7

Purity

0

Origin of Product

United States

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